Sodium;dodecoxymethanedithioic acid

Description

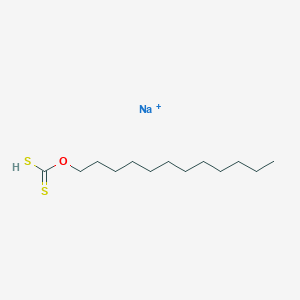

Sodium dodecoxymethanedithioic acid is a sodium salt derived from a dithioic acid backbone, characterized by a dodecoxymethane substituent. Dithioic acids (R–C(S)SH) differ from carboxylic acids by replacing oxygen with sulfur at the carbonyl group, resulting in enhanced nucleophilicity and metal-chelating properties .

Properties

CAS No. |

74543-20-7 |

|---|---|

Molecular Formula |

C13H26NaOS2+ |

Molecular Weight |

285.5 g/mol |

IUPAC Name |

sodium;dodecoxymethanedithioic acid |

InChI |

InChI=1S/C13H26OS2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-14-13(15)16;/h2-12H2,1H3,(H,15,16);/q;+1 |

InChI Key |

MXYZLWDAMHUDMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=S)S.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;dodecoxymethanedithioic acid typically involves the reaction of dodecanol with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate dodecyl xanthate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

Temperature: The reaction is carried out at elevated temperatures, typically around 60-80°C.

Solvent: A polar solvent such as ethanol or methanol is often used to facilitate the reaction.

Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Sodium;dodecoxymethanedithioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

Reduction: Reduction reactions can convert the dithioic acid group to thiols or sulfides.

Substitution: The dodecoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution Reagents: Alkyl halides or aryl halides are used for substitution reactions, often in the presence of a catalyst such as palladium.

Major Products Formed

Oxidation: Sulfonic acids, sulfoxides

Reduction: Thiols, sulfides

Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

Sodium;dodecoxymethanedithioic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.

Biology: Employed in the study of membrane proteins and other biological molecules due to its ability to disrupt lipid bilayers.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the formulation of detergents, cleaning agents, and other industrial products.

Mechanism of Action

The mechanism of action of sodium;dodecoxymethanedithioic acid involves its surfactant properties, which allow it to interact with and disrupt lipid bilayers. This disruption can lead to the solubilization of hydrophobic molecules and the permeabilization of cell membranes. The molecular targets include lipid molecules in biological membranes, and the pathways involved include the disruption of membrane integrity and the solubilization of membrane-bound proteins.

Comparison with Similar Compounds

Sodium Thioacetate ()

- Structure : CH₃C(S)SNa (sodium salt of thioacetic acid).

- Key Differences :

- Chain Length : Sodium thioacetate has a short acetyl group, whereas the dodecoxymethane substituent in the target compound introduces a long hydrophobic tail.

- Solubility : Sodium thioacetate is highly water-soluble due to its small size, while the dodecoxymethane group likely reduces aqueous solubility, favoring organic solvents .

- Applications : Sodium thioacetate is used in organic synthesis (e.g., thioester formation), whereas the target compound may serve as a surfactant or heavy metal chelator in industrial processes.

Sodium Dithiocarbamates ()

- Structure : General formula R₂N–C(S)SNa (e.g., sodium 6-methylpyridin-2-ylcarbamodithioate).

- Key Differences :

- Functional Groups : Dithiocarbamates feature a nitrogen-bound organic group, while the target compound has an alkoxy chain.

- Reactivity : Dithiocarbamates exhibit stronger metal-binding capacity (e.g., forming stable complexes with Cu²⁺ or Zn²⁺) due to the N–C(S)S⁻ moiety. The target compound’s dithioic acid group may bind metals less efficiently but could offer pH-dependent solubility advantages .

Dodecyl-Containing Compounds ()

- Examples : Dodecylbenzenesulfonic acid, tert-dodecanethiol.

- Key Comparisons :

- Hydrophobicity : The dodecyl group in these compounds enhances surfactant properties, similar to the dodecoxymethane chain in the target compound.

- Functional Diversity : Dodecylbenzenesulfonic acid (sulfonic acid group) is a strong acid used in detergents, while the target compound’s dithioic acid group may enable redox activity or milder acidity .

EDTA Salts ()

- Structure : Ethylenediaminetetraacetic acid (EDTA) salts (e.g., tetrasodium EDTA).

- Key Differences: Chelation Mechanism: EDTA uses carboxylate and amine groups for polydentate metal binding, whereas the target compound relies on dithioate (–S–S⁻) groups for monodentate or bidentate coordination. Applications: EDTA is widely used in medicine and food preservation for its broad-spectrum chelation. The target compound may specialize in binding transition metals (e.g., Hg²⁺, Pb²⁺) due to sulfur’s affinity for soft acids .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Thermal Stability and Reactivity

Research Findings and Industrial Relevance

- Surfactant Potential: The dodecoxymethane chain aligns the target compound with dodecyl-based surfactants (e.g., dodecylbenzenesulfonic acid), but its dithioate group may offer unique micelle-forming or redox properties .

- Metal Chelation : While less versatile than EDTA, the dithioate group could enable selective removal of toxic metals (e.g., mercury) in wastewater treatment, as seen in sodium dithiocarbamate applications .

- Regulatory Considerations : Similar to PFDA salts (), long-chain dithioic acids may face scrutiny due to persistence or bioaccumulation risks, necessitating environmental impact studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.